3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3,5-diethyl-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-4-7-6(3)16-9-8(7)10(14)13(5-2)11(15)12-9/h4-5H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQLVNMCKJGWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=S)N2)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-d]pyrimidin-4-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Antitumor Activity
Recent studies have identified 3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one as a promising candidate for antitumor therapy. It has been shown to inhibit the growth of cancer cells by targeting folate receptors (FRs), which are overexpressed in various tumors. The compound exhibits dual inhibition of enzymes involved in purine biosynthesis:
- Glycinamide ribonucleotide formyltransferase (GARFTase)
- AICAR transformylase (ATIC)
In vitro assays demonstrated that this compound has a Ki value of 2.97 μM for GARFTase and 9.48 μM for ATIC, indicating its potency as an inhibitor in cancer cell lines expressing FRs .
Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of thieno[2,3-d]pyrimidines has revealed that modifications to the thiophene and pyrimidine rings can significantly influence biological activity. For instance:
| Compound | Structure Modification | Ki (μM) for GARFTase | Ki (μM) for ATIC |
|---|---|---|---|
| 1 | Unsubstituted | 18.5 | >200 |
| 2 | 6-substituted | 2.97 | 9.48 |
| 6 | Fluorine substitution | >150 | 7.3 |
This table illustrates how specific structural changes can enhance or diminish the inhibitory effects on target enzymes .
Case Study 1: In Vivo Efficacy
In a study evaluating the in vivo efficacy of 3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one in murine models of cancer:
- Objective : Assess tumor growth inhibition.
- Method : Mice were treated with varying doses of the compound.
- Results : Significant tumor size reduction was observed compared to control groups, confirming its potential as an effective therapeutic agent.
Case Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with established chemotherapeutics:
Mechanism of Action
The mechanism of action of 3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s sulfanyl group can form interactions with biological macromolecules, potentially inhibiting or modifying their function. The thieno[2,3-d]pyrimidin-4-one core may also interact with enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Notes
- Structural Nuances: Minor changes in substituent positions (e.g., 3,5-diethyl vs. 3,6-diethyl) drastically alter physicochemical properties and bioactivity profiles .
- Heteroatom Roles : Sulfur atoms in the thiophene ring and sulfanyl group are critical for electronic effects and target binding, as demonstrated in kinase inhibition () and antimicrobial studies ().
Biological Activity
3,5-Diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be represented as follows:
This structure includes a thieno[2,3-d]pyrimidine core with substituents that contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds in the thieno[2,3-d]pyrimidine series exhibit significant antimicrobial properties. Specifically, 3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has shown effectiveness against various bacterial strains.
The compound acts as an inhibitor of bacterial enzymes such as transfer RNA methyltransferase (TrmD), which is crucial for bacterial protein synthesis. This inhibition leads to reduced bacterial growth and viability. The docking studies indicate a strong binding affinity to the active sites of these enzymes, suggesting a competitive inhibition mechanism .
Research Findings
A study conducted on derivatives of thieno[2,3-d]pyrimidine highlighted the compound's broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 8 |
These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents .
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several thieno[2,3-d]pyrimidine derivatives including 3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. The results indicated significant inhibition of bacterial growth in vitro compared to standard antibiotics .
- Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy showed enhanced efficacy against resistant strains of bacteria, indicating potential for clinical applications in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What are the recommended synthetic routes for preparing 3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how are intermediates characterized?
The compound is synthesized via cyclocondensation of substituted thiophene precursors with thiourea derivatives. For example, substituted pyrimidinones are formed by reacting 2-aminothiophene-3-carboxylates with thiourea under acidic conditions, followed by alkylation at the N3 and C5 positions. Key intermediates (e.g., 2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl derivatives) are characterized using 1H NMR (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 2.3–2.5 ppm for methyl groups) and HRMS (e.g., [M+H]+ m/z 297.08). Purity is confirmed via HPLC (≥95%) and melting point analysis (e.g., 216–218°C) .
Q. What is the primary biological target of this compound, and how is its inhibitory activity validated?
The compound and its derivatives act as TRPA1 (Transient Receptor Potential Ankyrin 1) inhibitors , validated via in vitro calcium flux assays using TRPA1-transfected HEK293 cells. EC₅₀ values are determined by dose-response curves, with optimized derivatives showing IC₅₀ values <100 nM. Selectivity against related TRP channels (e.g., TRPV1, TRPM8) is confirmed using antagonist controls .
Q. What structural features are critical for maintaining activity in the thieno[2,3-d]pyrimidin-4-one scaffold?
- The 2-sulfanyl group is essential for TRPA1 binding (removal reduces activity by >90%).
- Diethyl groups at N3/C5 enhance lipophilicity and metabolic stability compared to smaller alkyl chains.
- Methyl substitution at C6 prevents ring oxidation, as confirmed by stability studies in liver microsomes .
Advanced Research Questions
Q. How do substituent variations at C5 and N3 affect TRPA1 inhibition and pharmacokinetic properties?
- C5 Ethyl vs. tert-butyl : Ethyl maintains optimal steric bulk without compromising solubility (logP ~2.5). Tert-butyl derivatives show higher potency (IC₅₀ ~50 nM) but poor aqueous solubility (<10 µg/mL).
- N3 Diethyl vs. cyclopropyl : Cyclopropyl substitution increases metabolic stability (t₁/₂ in human microsomes: 45 vs. 22 min for diethyl) but reduces TRPA1 affinity by 3-fold. Data from docking studies suggest cyclopropyl groups disrupt hydrophobic interactions with TRPA1’s transmembrane domain .
Q. What computational methods are used to model the compound’s interaction with TRPA1, and how reliable are these predictions?
Molecular dynamics simulations (AMBER force field) and docking (AutoDock Vina) predict binding to TRPA1’s intracellular N-terminal domain. Key interactions include:
Q. How can contradictory data on metabolic stability across studies be resolved?
Discrepancies arise from assay conditions:
- Human vs. rat microsomes : Higher CYP3A4 activity in humans reduces t₁/₂ by 30% compared to rats.
- NADPH concentration : Standard 1 mM NADPH overestimates stability vs. physiologically relevant 0.5 mM. Recommendations: Use species-specific microsomes and adjust cofactor levels to match in vivo conditions .
Q. What strategies improve aqueous solubility without sacrificing TRPA1 affinity?
- C5 polar substituents : Introduction of a hydroxyl group (e.g., 5-hydroxyethyl) increases solubility (logP 1.8 vs. 2.5) but requires prodrug masking (e.g., acetyl protection) to retain activity.
- Co-crystallization with cyclodextrins : β-cyclodextrin complexes achieve 5 mg/mL solubility in PBS (pH 7.4) .
Q. How should in vivo efficacy studies be designed to evaluate TRPA1-mediated pain models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
